Cas no 1217862-82-2 (4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid)
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid
- SBB074085
- FCH1388867
- T3702
- 4-iodo-1-isopropylpyrazole-3-carboxylic acid
- 4-iodo-1-(methylethyl)pyrazole-3-carboxylic acid
- 1H-pyrazole-3-carboxylic acid, 4-iodo-1-(1-methylethyl)-
- 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid
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- MDL: MFCD15146443
- Inchi: 1S/C7H9IN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
- InChI Key: HOZXFHIQOAPBRM-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)O)=NN(C=1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 186
- Topological Polar Surface Area: 55.1
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM489377-1g |
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid |
1217862-82-2 | 97% | 1g |
$320 | 2022-06-14 | |
| abcr | AB408459-500 mg |
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid |
1217862-82-2 | 500MG |
€313.80 | 2022-03-02 | ||
| abcr | AB408459-1 g |
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid |
1217862-82-2 | 1g |
€373.00 | 2022-03-02 | ||
| abcr | AB408459-500mg |
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid; . |
1217862-82-2 | 500mg |
€333.00 | 2025-04-22 | ||
| abcr | AB408459-1g |
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid; . |
1217862-82-2 | 1g |
€397.00 | 2025-04-22 | ||
| Ambeed | A893806-1g |
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid |
1217862-82-2 | 97% | 1g |
$323.0 | 2024-04-25 | |
| A2B Chem LLC | AI14271-500mg |
4-Iodo-1-isopropyl-1h-pyrazole-3-carboxylic acid |
1217862-82-2 | >95% | 500mg |
$523.00 | 2024-04-20 | |
| A2B Chem LLC | AI14271-1g |
4-Iodo-1-isopropyl-1h-pyrazole-3-carboxylic acid |
1217862-82-2 | >95% | 1g |
$578.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399942-250mg |
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid |
1217862-82-2 | 97% | 250mg |
¥1497.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399942-1g |
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid |
1217862-82-2 | 97% | 1g |
¥3456.00 | 2024-08-09 |
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid Suppliers
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid
Introduction to 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 1217862-82-2)
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 1217862-82-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazole carboxylic acids, which are known for their diverse biological activities and potential therapeutic applications. The introduction of the iodo substituent at the 4-position and the isopropyl group at the 1-position imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research endeavors.
The chemical structure of 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid is characterized by a pyrazole ring with a carboxylic acid group at the 3-position. The presence of the iodo substituent enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The isopropyl group, on the other hand, contributes to the overall stability and reactivity of the compound, making it suitable for a wide range of synthetic transformations and biological evaluations.
In recent years, there has been a growing interest in the development of pyrazole derivatives as potential therapeutic agents. Research has shown that compounds like 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid exhibit promising activities in various biological assays. For instance, studies have demonstrated that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. Additionally, preliminary investigations have indicated that it may have antitumor activity, making it a potential lead compound for cancer therapy.
The synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization with the desired substituents. One common approach is to start with an appropriate starting material, such as an alkyl hydrazine or a substituted acetonitrile, and proceed through a series of reactions to introduce the carboxylic acid and iodo groups. The choice of synthetic route can significantly impact the yield and purity of the final product, and researchers often optimize these conditions to achieve high efficiency and selectivity.
The physicochemical properties of 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid, such as its solubility, melting point, and stability under various conditions, are crucial for its application in both research and development settings. These properties are typically determined through standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Understanding these properties is essential for optimizing formulations and ensuring consistent performance in biological assays.
In terms of safety and handling, it is important to note that while 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid is not classified as a hazardous substance under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks.
The potential applications of 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid extend beyond its use as a standalone therapeutic agent. It can also serve as a valuable building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have explored its use in the development of prodrugs that can be activated under specific physiological conditions to improve drug delivery and efficacy.
In conclusion, 4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS No. 1217862-82-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, paving the way for innovative treatments for various diseases.
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